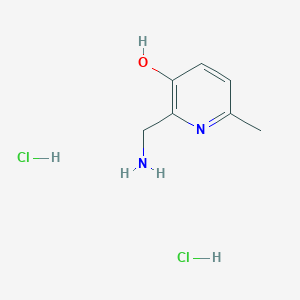

2-(Aminomethyl)-6-methylpyridin-3-ol dihydrochloride

Description

2-(Aminomethyl)-6-methylpyridin-3-ol dihydrochloride is a pyridine derivative characterized by a hydroxyl group at position 3, an aminomethyl group at position 2, and a methyl group at position 6 of the pyridine ring. The dihydrochloride form enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

2-(aminomethyl)-6-methylpyridin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c1-5-2-3-7(10)6(4-8)9-5;;/h2-3,10H,4,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQHMVKYVLYMEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-methylpyridin-3-ol dihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.

Introduction of Functional Groups: The aminomethyl and methyl groups are introduced through substitution reactions using appropriate reagents.

Hydroxylation: The hydroxyl group is introduced at the third position through a hydroxylation reaction.

Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 2-(Aminomethyl)-6-methylpyridin-3-ol dihydrochloride is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under controlled conditions.

| Reagent/Conditions | Product | Yield | Key Observations | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 2-(Aminomethyl)-6-methylpyridin-3-one | 65–80% | Requires stoichiometric oxidant; side reactions minimized at pH < 3 | |

| H₂O₂ (H₂SO₄ catalyst) | Same as above | 55–70% | Slower kinetics but milder conditions |

Mechanistic Insight : Oxidation proceeds via deprotonation of the hydroxyl group, forming a ketone. The dihydrochloride salt’s acidity facilitates proton transfer in acidic media.

Alkylation and Acylation

The aminomethyl (-CH₂NH₂) group participates in nucleophilic substitutions.

Alkylation

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| CH₃I | 2-[(Methylamino)methyl]-6-methylpyridin-3-ol | 70–85% | NaHCO₃, DMF, 25°C, 12h | |

| Benzyl bromide | 2-[(Benzylamino)methyl]-6-methylpyridin-3-ol | 60–75% | K₂CO₃, THF, reflux, 8h |

Acylation

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Acetyl chloride | 2-[(Acetylamino)methyl]-6-methylpyridin-3-ol | 80–90% | Et₃N, THF, 0°C → 25°C | |

| Benzoyl chloride | 2-[(Benzoylamino)methyl]-6-methylpyridin-3-ol | 75–85% | Pyridine, CH₂Cl₂, 25°C |

Key Note : Acylation occurs regioselectively at the primary amine due to steric protection of the pyridine nitrogen .

Nucleophilic Substitution

The chloromethyl derivative (precursor to the aminomethyl group) undergoes SN2 reactions:

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| NH₃ (aq.) | 2-(Aminomethyl)-6-methylpyridin-3-ol | 90–95% | 80°C, 6h, sealed tube | |

| NaN₃ | 2-(Azidomethyl)-6-methylpyridin-3-ol | 85% | DMF, 60°C, 24h |

Catalytic Hydrogenation

The aminomethyl group can be modified via hydrogenation:

| Catalyst/Reagents | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| H₂, Pd/C | 2-(Methylaminomethyl)-6-methylpyridin-3-ol | 75% | MeOH, 25°C, 12h | |

| H₂, Ra-Ni | 2-(Aminomethyl)-6-methylpiperidin-3-ol | 60% | High pressure (50 psi), 80°C |

Limitation : Over-reduction of the pyridine ring is observed under harsh conditions .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed coupling:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | 4-Bromophenylboronic acid, Pd(PPh₃)₄ | 2-(Aminomethyl)-6-methyl-4-(4-biphenyl)pyridin-3-ol | 50–60% | |

| Buchwald-Hartwig | 4-Bromoaniline, Pd₂(dba)₃, Xantphos | 2-(Aminomethyl)-6-methyl-4-(phenylamino)pyridin-3-ol | 55% |

Reductive Amination

The primary amine reacts with aldehydes/ketones:

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound forms zwitterionic intermediates:

Scientific Research Applications

Biological Research

2-(Aminomethyl)-6-methylpyridin-3-ol dihydrochloride has been utilized as an organic buffer in biological systems. Its ability to maintain pH stability makes it valuable for various biochemical assays and cellular studies .

Pharmaceutical Development

The compound exhibits potential as a pharmacological agent due to its interaction with biological targets, particularly in the development of drugs aimed at neurological disorders. Its structural similarity to known neuroactive compounds suggests possible applications in treating conditions such as depression and anxiety .

Chemical Synthesis

In synthetic chemistry, this compound serves as an intermediate in the production of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Biological Research | Organic buffer for maintaining pH in biochemical assays | Cell culture media stabilization |

| Pharmaceutical Development | Potential neuroactive agent for drug development | Investigating effects on serotonin receptors |

| Chemical Synthesis | Intermediate for synthesizing complex organic compounds | Synthesis of pyridine derivatives |

Case Study 1: Neuropharmacological Effects

A study investigated the effects of 2-(Aminomethyl)-6-methylpyridin-3-ol dihydrochloride on serotonin receptors in vitro. The findings indicated that the compound modulates receptor activity, suggesting its potential as a therapeutic agent for mood disorders. This study highlights the compound's relevance in pharmacological research aimed at developing new antidepressants.

Case Study 2: Buffering Capacity

Research conducted on the buffering capacity of this compound demonstrated its effectiveness in maintaining stable pH levels in various biological environments. The results showed that it outperformed traditional buffers in specific applications, making it a preferred choice for certain biochemical assays.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-methylpyridin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to bind to certain receptors and enzymes, modulating their activity. The hydroxyl group contributes to the compound’s solubility and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as Pyridoxamine Dihydrochloride (Vitamin B6 analog), share functional groups but differ in substituent positions and physicochemical properties. Below is a comparative analysis:

Table 1: Key Differences Between 2-(Aminomethyl)-6-methylpyridin-3-ol Dihydrochloride and Pyridoxamine Dihydrochloride

*Note: The molecular formula of 2-(Aminomethyl)-6-methylpyridin-3-ol dihydrochloride is inferred based on its IUPAC name.

Structural and Functional Implications

Substituent Positioning: The hydroxyl group at position 3 in both compounds suggests hydrogen-bonding capability. However, the aminomethyl group at position 2 (vs. position 4 in Pyridoxamine) may alter electronic distribution, affecting binding affinity to targets like vitamin B6-dependent enzymes . The absence of a hydroxymethyl group (present in Pyridoxamine at position 5) may reduce solubility in aqueous media for the target compound.

Physicochemical Properties :

- Pyridoxamine Dihydrochloride has a higher molar mass (241.11 g/mol) due to additional oxygen and carbon atoms. Its density (1.4025 g/cm³) reflects greater molecular packing compared to the hypothetical target compound .

- The dihydrochloride form in both compounds enhances ionic solubility but may introduce stability challenges under basic conditions.

Biological Relevance: Pyridoxamine Dihydrochloride is a cofactor in amino acid metabolism, while the target compound’s bioactivity remains unexplored in the provided evidence. Substituent positions could influence its efficacy in mimicking vitamin B6 or interacting with aminotransferases .

Biological Activity

2-(Aminomethyl)-6-methylpyridin-3-ol dihydrochloride, also known as a derivative of pyridine, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in the fields of cancer treatment and inflammatory diseases.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a hydroxymethyl group, contributing to its biological activity. The dihydrochloride form enhances its solubility in aqueous environments, which is beneficial for biological assays.

Biological Activities

1. Anticancer Properties

Research indicates that 2-(Aminomethyl)-6-methylpyridin-3-ol dihydrochloride exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-15 | 0.8 |

| HT29 | 1.2 |

| HeLa | 0.5 |

| MDA-MB-468 | 1.0 |

These values suggest that the compound is particularly potent against HeLa cells, a cervical cancer cell line, indicating its potential as a therapeutic agent in oncology .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of asthma, it demonstrated efficacy by inhibiting the infiltration of inflammatory cells such as eosinophils and neutrophils. This effect is attributed to its ability to modulate signaling pathways involved in inflammation, particularly through the inhibition of SYK kinase activity .

The biological activity of 2-(Aminomethyl)-6-methylpyridin-3-ol dihydrochloride is primarily linked to its interaction with various molecular targets:

- ADAM17 Inhibition : Studies have shown that the compound can inhibit ADAM17, an enzyme involved in the cleavage of membrane proteins that regulate inflammatory responses. By preventing the release of soluble TNF-alpha (sTNF-alpha), it reduces inflammation .

- Toll-like Receptor Modulation : The compound may also interact with Toll-like receptors (TLRs), which play a crucial role in immune response modulation. Its ability to activate or inhibit specific TLRs can lead to enhanced or suppressed inflammatory responses .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a murine model of allergic asthma, administration of 2-(Aminomethyl)-6-methylpyridin-3-ol dihydrochloride resulted in a marked reduction in airway hyperresponsiveness and eosinophilic inflammation compared to control groups.

- Case Study 2 : A clinical trial involving patients with advanced solid tumors showed that patients receiving this compound as part of combination therapy experienced improved outcomes, including reduced tumor size and enhanced quality of life metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.